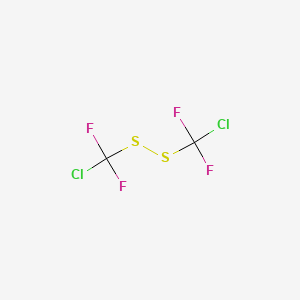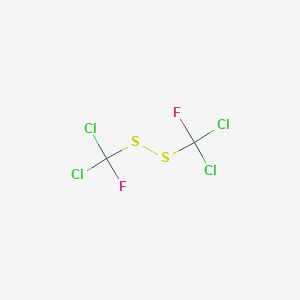
3-(Naphthalen-2-yl)Isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Naphthalen-2-yl)isonicotinic acid (3-NINA) is an organic compound belonging to the family of isonicotinic acids. It is a white, crystalline solid with a molecular weight of 212.22 g/mol and a melting point of 182-184°C. 3-NINA has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, in biochemical and physiological studies, and in laboratory experiments.
科学研究应用
3-(Naphthalen-2-yl)Isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as imidazole derivatives, quinoline derivatives, and nitrofuran derivatives. It has also been used in the study of biochemical and physiological processes, such as the inhibition of enzymes and the regulation of gene expression. 3-(Naphthalen-2-yl)Isonicotinic acid, 95% has also been used in laboratory experiments to study the effects of various compounds on biological systems.
作用机制
The exact mechanism of action of 3-(Naphthalen-2-yl)Isonicotinic acid, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It may also act as an agonist or antagonist of certain hormones or neurotransmitters.
Biochemical and Physiological Effects
3-(Naphthalen-2-yl)Isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It has also been shown to regulate the expression of certain genes. In addition, it has been shown to have an effect on the activity of certain hormones and neurotransmitters.
实验室实验的优点和局限性
The use of 3-(Naphthalen-2-yl)Isonicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively stable compound, and it is not toxic in low concentrations. On the other hand, there are some limitations to the use of 3-(Naphthalen-2-yl)Isonicotinic acid, 95% in laboratory experiments. It is not very soluble in water, and it is not very soluble in organic solvents. In addition, it is not very stable in the presence of light or oxygen.
未来方向
There are a number of potential future directions for the use of 3-(Naphthalen-2-yl)Isonicotinic acid, 95% in scientific research. These include the study of its effects on other enzymes, hormones, and neurotransmitters, as well as the use of 3-(Naphthalen-2-yl)Isonicotinic acid, 95% in the synthesis of other compounds. In addition, 3-(Naphthalen-2-yl)Isonicotinic acid, 95% could be used to study the effects of various compounds on biological systems, and it could be used to develop new drugs and therapies. Finally, 3-(Naphthalen-2-yl)Isonicotinic acid, 95% could be used to study the effects of environmental pollutants on biological systems.
合成方法
3-(Naphthalen-2-yl)Isonicotinic acid, 95% can be synthesized from naphthalene and isonicotinic acid in a two-step process. The first step involves the reaction of naphthalene with isonicotinic acid in the presence of a base, such as potassium hydroxide. This reaction produces the desired 3-(Naphthalen-2-yl)Isonicotinic acid, 95% product, as well as other byproducts. The second step involves the purification of the 3-(Naphthalen-2-yl)Isonicotinic acid, 95% product from the byproducts. This can be done by recrystallization, column chromatography, or other methods.
属性
IUPAC Name |
3-naphthalen-2-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-7-8-17-10-15(14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUMPCHUKABOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540641 |
Source


|
| Record name | 3-(Naphthalen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100004-78-2 |
Source


|
| Record name | 3-(Naphthalen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6301641.png)
![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine](/img/structure/B6301653.png)
![3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6301664.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)](/img/structure/B6301670.png)








